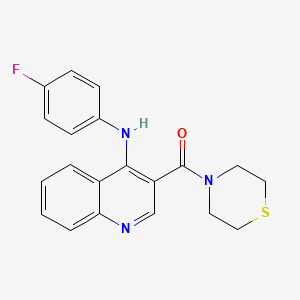

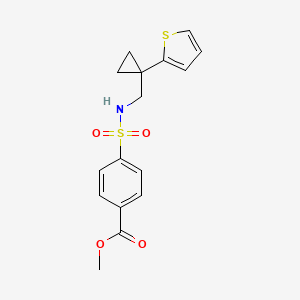

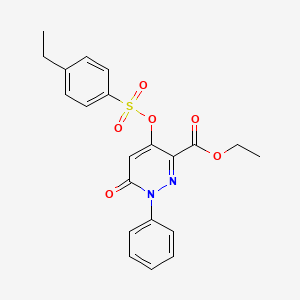

3-Nitro-4-(4-toluidino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitro-4-(4-toluidino)benzoic acid (4-TNB) is an aromatic nitro compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as methanol and acetone. 4-TNB is a versatile compound and can be used in a variety of ways, including as a substrate for enzymes, a reactive intermediate in organic synthesis, and a fluorescent probe for studying proteins and other biological molecules.

Applications De Recherche Scientifique

Synthesis and Crystallography

Research has focused on the synthesis and structural characterization of compounds related to 3-Nitro-4-(4-toluidino)benzoic acid. For instance, studies on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid through nitration and oxygenation processes highlight the efficiency and economic benefits of certain synthetic routes (Peng Jia-bin, 2010). Additionally, the preparation and structural examination of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives underscore the impact of electron-donating and withdrawing substituents on luminescent properties (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Catalysis and Oxidation

Research into catalytic applications has revealed that nitro-substituted compounds can selectively catalyze aromatic oxidation. The mu-nitrido diiron phthalocyanines with electron-withdrawing substituents, for example, demonstrate high selectivity and efficiency in the oxidation of alkyl aromatic compounds to benzoic acid, highlighting the role of electron-withdrawing groups in catalytic performance (Umit Işci, P. Afanasiev, J. Millet, E. V. Kudrik, V. Ahsen, A. Sorokin, 2009).

Photoluminescence and Solid-State Properties

The influence of substituents on the photophysical properties of compounds has been a key area of study. For instance, the research on europium and terbium complexes with thiophenyl-derivatized nitrobenzoato antennas demonstrates the impact of substituents on luminescence efficiency and the potential for these compounds in light-emitting applications (Subha Viswanathan, A. Bettencourt-Dias, 2006).

Environmental Applications

Investigations into the environmental implications and applications of nitro-substituted benzoic acids have shown their potential in catalytic reduction processes. For instance, Ag-NPs embedded in Zn-MOFs (Metal-Organic Frameworks) synthesized using substituted benzoic acids have shown efficient catalytic reduction of nitrophenols, a common pollutant in industrial waste (Xue-Qian Wu, Dan-Dan Huang, Zhi-Hang Zhou, W. Dong, Ya‐Pan Wu, Jun Zhao, Dong‐sheng Li, Qichun Zhang, X. Bu, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-methylanilino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-7-4-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXZADBHAALLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)